molecular formula C13H28O2 B8417035 1-Propanol, 3-(decyloxy)- CAS No. 60851-88-9

1-Propanol, 3-(decyloxy)-

Cat. No.: B8417035
CAS No.: 60851-88-9
M. Wt: 216.36 g/mol
InChI Key: CFBISZHYSTVKKB-UHFFFAOYSA-N
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Description

1-Propanol, 3-(decyloxy)- is a useful research compound. Its molecular formula is C13H28O2 and its molecular weight is 216.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanol, 3-(decyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 3-(decyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60851-88-9

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

3-decoxypropan-1-ol

InChI

InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h14H,2-13H2,1H3

InChI Key

CFBISZHYSTVKKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxypropyl decyl ether (Compound 17) To a mixture of NaH (2.6 g, 70 mmol) and anhydrous NaI (9.9 g, 70 mmol) in dry DMF (80 mL) under N2 was added dropwise a solution of 1,3-propanediol (4.75 mL, 70 mmol) in DMF (20 mL). The mixture was stirred until hydrogen evolution had ceased, decyl chloride (1.34 g, 7.6 mmol) was added and stirring was continued at 50° C. for 18 hours. Then, the reaction mixture was poured into H2O (300 mL) and extracted with diethyl ether (3×250 mL). The organic extracts were combined, washed with sat. NaCl (100 mL), dried (MgSO4) and evaporated to dryness. The residue was subjected to silica-gel column chromatography [eluent: ethyl acetate/hexane, 30/70, v/v] to furnish decyl ether Compound 17 as a colourless oil. 1H NMR (360 MHz; CDCl3): (0.87 (3 H, t, J 7 Hz, Me), 1.25 (14 H, br s, 7×CH2), 1.55 (2 H, quintet, J 7 Hz, (—H2), 1.82 (2 H, quintet, J 5.5 Hz, 2-H2), 2.62 (1 H, br s, OH), 3.41 (2 H, t, J 7.5 Hz, (—H2), 3.60 (2 H, t, J 5.5 Hz, 1-H2), and 3.77 (2 H, t, J 5.5 Hz, 3-H2); ESI-MS (m/z, +ve): 217 (MH+, 100%).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
9.9 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
4.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.34 g
Type
reactant
Reaction Step Five
Name

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